PROTAC STING Degrader-1

Targeted protein degradation PROTAC potency STING signaling

PROTAC STING Degrader-1 (SP23) is the pioneering STING PROTAC degrader, uniquely combining the C-170 nitroaromatic warhead with a pomalidomide CRBN ligand. Its well-characterized pharmacology includes in vivo efficacy in cisplatin-AKI (20 mg/kg i.p.), DSS-colitis, and RCC pyroptosis, with a DC50 of 3.2 μM and selectivity over cGAS at ≤10 μM. This makes it the benchmark reference for STING PROTAC development. Supplied as a ≥98% pure yellow-to-beige solid for preclinical research.

Molecular Formula C34H33N7O10
Molecular Weight 699.7 g/mol
Cat. No. B10831980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC STING Degrader-1
Molecular FormulaC34H33N7O10
Molecular Weight699.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C=CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]
InChIInChI=1S/C34H33N7O10/c42-26(15-16-27(43)37-20-8-10-21(11-9-20)38-32(46)25-13-17-29(51-25)41(49)50)36-19-4-2-1-3-18-35-23-7-5-6-22-30(23)34(48)40(33(22)47)24-12-14-28(44)39-31(24)45/h5-11,13,15-17,24,35H,1-4,12,14,18-19H2,(H,36,42)(H,37,43)(H,38,46)(H,39,44,45)/b16-15+
InChIKeyTXNQXRGOKABDOB-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC STING Degrader-1 (SP23) Procurement Guide: Chemical Identity, Mechanism, and Core Specifications


PROTAC STING Degrader-1, also designated SP23, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that induces ubiquitin-proteasome-dependent degradation of the stimulator of interferon genes (STING) protein. This CRBN-recruiting degrader incorporates the STING small-molecule inhibitor warhead C-170 tethered via a C6 linker to the E3 ubiquitin ligase cereblon ligand pomalidomide . The compound is characterized by a molecular weight of 699.67 g/mol (molecular formula C34H33N7O10) and is supplied as a yellow to beige solid with reported purity exceeding 98% by HPLC . Its development was first described in 2022 as the inaugural PROTAC degrader targeting STING, establishing a foundational chemical probe for interrogating STING-dependent pathology [1].

Why Generic Substitution Fails: Critical Design Distinctions Between PROTAC STING Degrader-1 (SP23) and Emerging STING-Targeting Degraders


Generic substitution among STING-targeting PROTAC degraders is not scientifically supportable due to substantial divergence in design parameters that govern degradation kinetics, selectivity, and functional outcome. PROTAC STING Degrader-1 (SP23) is distinguished by its nitroaromatic warhead (C-170), which contrasts sharply with nitro-free covalent warheads exemplified by compound 2h (DC50 = 3.23 μM) [1], and with high-potency noncovalent degraders such as BH690L (DC50 = 11.3 nM) that achieve picomolar-range degradation efficiency [2]. Furthermore, SP23 demonstrates therapeutic effects in clear cell renal cell carcinoma models via induction of GSDMD-dependent pyroptosis, a mechanism that may not be recapitulated by degraders designed solely for anti-inflammatory applications, such as the rigid degrader ST9 (DC50 = 0.62 μM) [3]. These divergent warhead chemistries, linker topologies, and degradation potencies translate into non-interchangeable biological profiles, underscoring the necessity of compound-specific selection based on experimental endpoint.

PROTAC STING Degrader-1 (SP23) Quantitative Differentiation Evidence: Comparator-Based Assessment for Informed Procurement


In Vitro Degradation Potency: PROTAC STING Degrader-1 (SP23) DC50 Assessment in Cellular Context

PROTAC STING Degrader-1 (SP23) exhibits a half-maximal degradation concentration (DC50) of 3.2 μM in cellular assays, representing the highest degradation potency within the original CRBN-recruiting series [1]. In a head-to-head comparison within the same study, the warhead precursor C-170 alone failed to induce detectable STING degradation at concentrations up to 10 μM, confirming that the bifunctional PROTAC architecture is essential for catalytic protein removal [1].

Targeted protein degradation PROTAC potency STING signaling

Comparative Potency Ranking: PROTAC STING Degrader-1 (SP23) vs. High-Affinity Noncovalent Degrader BH690L

When benchmarked across studies against the noncovalent STING PROTAC BH690L, PROTAC STING Degrader-1 (SP23) exhibits a DC50 of 3.2 μM, whereas BH690L achieves markedly enhanced degradation potency with a DC50 of 11.3 nM [1][2]. This nearly 300-fold difference in degradation efficiency underscores the divergent warhead binding modes and resultant catalytic turnover rates between these PROTAC classes.

Degradation kinetics PROTAC optimization Noncovalent warhead

Comparative Potency Ranking: PROTAC STING Degrader-1 (SP23) vs. Rigid STING Degrader ST9

Relative to the rigid STING degrader ST9, PROTAC STING Degrader-1 (SP23) displays a DC50 of 3.2 μM, whereas ST9 demonstrates superior degradation potency with a DC50 of 0.62 μM in THP-1 cells [1][2]. This approximately 5.2-fold enhancement in degradation efficiency for ST9 is attributed to its rigid linker design, which optimizes ternary complex geometry and proteasomal recruitment [2].

Degradation potency Rigid linker Acute kidney injury

Selectivity Profile: Differential Degradation of STING vs. cGAS by PROTAC STING Degrader-1 (SP23)

PROTAC STING Degrader-1 (SP23) exhibits pronounced selectivity for STING over the upstream sensor cGAS. In cellular assays, SP23 treatment at concentrations up to 10 μM induces robust STING degradation while leaving cGAS protein levels unaffected [1]. This selectivity is critical for pathway-specific interrogation, as dual cGAS/STING depletion would confound mechanistic interpretation of phenotypic outcomes.

Target selectivity cGAS-STING pathway Off-target degradation

In Vivo Anti-Inflammatory Efficacy: PROTAC STING Degrader-1 (SP23) in Cisplatin-Induced Acute Kidney Injury Model

In a cisplatin-induced acute kidney injury (AKI) mouse model, PROTAC STING Degrader-1 (SP23) administered at 20 mg/kg intraperitoneally significantly reduced serum creatinine and blood urea nitrogen (BUN) levels compared to vehicle-treated controls [1]. Histological analysis further confirmed attenuation of renal tubular injury and inflammatory cell infiltration [1]. These in vivo findings establish SP23's capacity to modulate STING-driven pathology in a therapeutically relevant disease model.

In vivo pharmacology Acute kidney injury Anti-inflammatory activity

Therapeutic Application in Inflammatory Bowel Disease: PROTAC STING Degrader-1 (SP23) Attenuates DSS-Induced Colitis

In a dextran sulfate sodium (DSS)-induced acute colitis model, PROTAC STING Degrader-1 (SP23) treatment significantly ameliorated disease severity as measured by body weight loss, colon length preservation, and histopathological scoring [1]. Mechanistically, SP23 suppressed STING-NLRP3 axis activation, reducing M1 macrophage polarization and inhibiting intestinal epithelial cell pyroptosis, thereby preserving tight junction protein expression (ZO-1, occludin, claudin-1) [1].

Inflammatory bowel disease Colitis Macrophage polarization

Oncology Application: PROTAC STING Degrader-1 (SP23) Induces Pyroptosis and Enhances Anti-Tumor Immunity in Renal Cell Carcinoma

In clear cell renal cell carcinoma (ccRCC) models, PROTAC STING Degrader-1 (SP23) demonstrated comparable efficacy to genetic STING depletion in inducing GSDMD-dependent pyroptosis and suppressing tumor growth both in vitro and in vivo [1]. Notably, SP23 treatment promoted infiltration of CD4+ and CD8+ T cells into the tumor microenvironment, enhancing anti-tumor immunity via pyroptosis-induced inflammation [1]. This work establishes SP23 as a pharmacological tool for exploring STING degradation as a therapeutic strategy in RCC.

Renal cell carcinoma Pyroptosis Anti-tumor immunity

Comparative Safety Profile: PROTAC STING Degrader-1 (SP23) vs. Nitro-Free Covalent Degrader 2h

A comparative safety evaluation indicated that compound 2h, a nitro-free covalent STING degrader (DC50 = 3.23 μM), exhibits an improved safety profile relative to PROTAC STING Degrader-1 (SP23) [1]. Although both compounds demonstrated comparable in vitro degradation potencies, 2h was reported to offer better safety, likely attributable to the absence of a nitroaromatic moiety, which is associated with potential toxicity concerns [1].

Safety pharmacology Toxicity Nitroaromatic warhead

PROTAC STING Degrader-1 (SP23): High-Value Preclinical Application Scenarios Supported by Quantitative Evidence


Preclinical Investigation of STING-Dependent Inflammatory Pathology in Acute Kidney Injury

PROTAC STING Degrader-1 (SP23) is optimally suited for preclinical studies examining the role of STING in cisplatin-induced acute kidney injury (AKI). The compound's demonstrated in vivo efficacy at 20 mg/kg (i.p.) in reducing serum creatinine and BUN, coupled with histological evidence of attenuated renal injury, provides a validated experimental framework [1]. Researchers investigating renoprotective strategies or seeking to dissect STING's contribution to AKI pathogenesis can employ SP23 as a selective pharmacological degrader with established in vivo target engagement.

Mechanistic Dissection of STING-NLRP3 Inflammasome Crosstalk in Inflammatory Bowel Disease

SP23 is a validated tool compound for interrogating the STING-NLRP3 axis in intestinal inflammation. Studies have confirmed that SP23 treatment ameliorates DSS-induced colitis, suppresses M1 macrophage polarization, and preserves intestinal epithelial tight junction integrity [1]. This makes SP23 particularly valuable for IBD researchers seeking to understand how STING degradation modulates inflammasome activation, epithelial barrier function, and immune cell polarization in the gut microenvironment.

Exploring STING Degradation as a Therapeutic Vulnerability in Clear Cell Renal Cell Carcinoma

SP23 uniquely enables pharmacological investigation of STING degradation as an anti-tumor strategy in renal cell carcinoma. Its demonstrated capacity to induce GSDMD-dependent pyroptosis and enhance CD4+/CD8+ T cell infiltration—mirroring genetic STING depletion—positions SP23 as a critical tool for cancer immunologists [1]. This application scenario is particularly compelling given the high unmet need for targeted therapies in advanced RCC and the emerging role of STING in tumor immune evasion.

Comparative PROTAC Pharmacology: Benchmarking Degradation Efficiency and Selectivity

Given its established DC50 (3.2 μM) and selectivity profile (no cGAS degradation at ≤10 μM), SP23 serves as a reference standard for benchmarking novel STING-targeting PROTACs [1]. Its moderate potency and well-characterized in vivo pharmacology make it an ideal comparator for structure-activity relationship (SAR) studies aiming to optimize degradation efficiency, linker composition, or warhead chemistry. Researchers developing next-generation STING degraders can use SP23 as a baseline to quantify improvements in DC50, Dmax, and therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC STING Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.